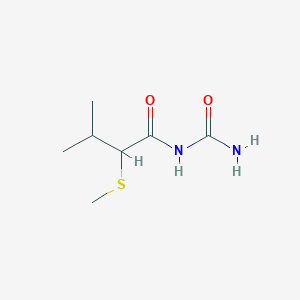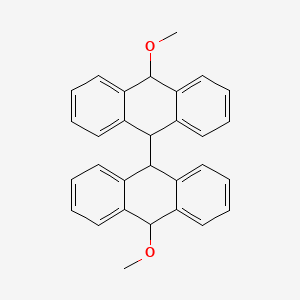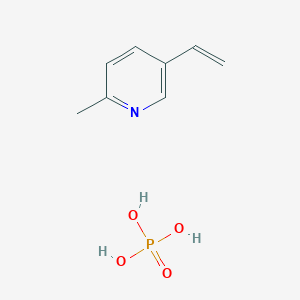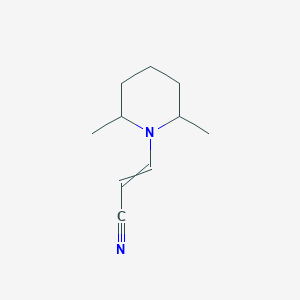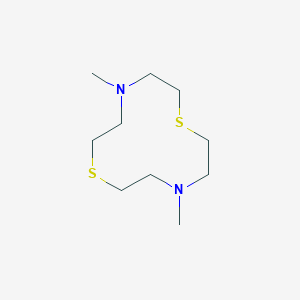
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane is a macrocyclic compound that belongs to the class of azathia macrocycles. This compound is characterized by its 12-membered ring structure containing two nitrogen and two sulfur atoms. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane typically involves the high-dilution condensation of macrocyclic ligands.
Industrial Production Methods
化学反応の分析
Types of Reactions
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original macrocycle .
科学的研究の応用
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane has several scientific research applications:
作用機序
The mechanism of action of 4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, the compound’s metal complexes can inhibit enzyme activity or disrupt cellular processes, contributing to their antimicrobial or anticancer properties .
類似化合物との比較
Similar Compounds
- 7,13-Dimethyl-1,4,10-trithia-7,13-diazacyclopentadecane
- 4,16-Dioxa-10,22,27,32-tetrathia-1,7,13,19-tetra-aza-tricyclo[17.5.5.5]tetratriacontane
- 4,19-Dioxa-10,13,25,28,33,38-hexathia-1,7,16,22-tetra-aza-tricyclo[20.8.5.5]tetracontane
Uniqueness
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane is unique due to its specific ring size and the presence of both nitrogen and sulfur atoms, which contribute to its ability to form highly stable metal complexes. This stability and versatility make it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
65113-46-4 |
|---|---|
分子式 |
C10H22N2S2 |
分子量 |
234.4 g/mol |
IUPAC名 |
4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane |
InChI |
InChI=1S/C10H22N2S2/c1-11-3-7-13-9-5-12(2)6-10-14-8-4-11/h3-10H2,1-2H3 |
InChIキー |
WRBSEYSASLSSRW-UHFFFAOYSA-N |
正規SMILES |
CN1CCSCCN(CCSCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


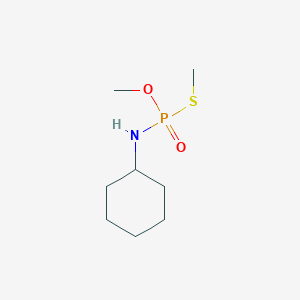

![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
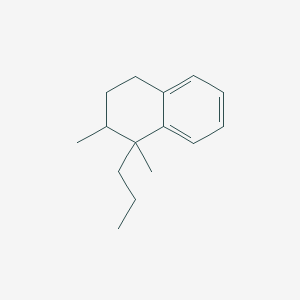
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
